molecular formula C18H19N3O3 B3959268 5-benzamido-2-morpholin-4-ylbenzamide

5-benzamido-2-morpholin-4-ylbenzamide

Cat. No.: B3959268
M. Wt: 325.4 g/mol
InChI Key: YJHBAECHWALXEQ-UHFFFAOYSA-N
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Description

5-Benzamido-2-morpholin-4-ylbenzamide is an organic compound that features both benzamide and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzamido-2-morpholin-4-ylbenzamide typically involves the amidation of benzoin derivatives. One common method is the electrochemical synthesis, where benzoin is first prepared from benzaldehyde through a condensation reaction. The benzoin is then amidated using an electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .

Industrial Production Methods

the principles of green chemistry, such as the use of electrochemical methods to minimize waste and the use of ionic liquids as solvents, can be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Benzamido-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-benzamido-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction is facilitated by the benzamide and morpholine groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzamido-2-morpholin-4-ylbenzamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-benzamido-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-17(22)15-12-14(20-18(23)13-4-2-1-3-5-13)6-7-16(15)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBAECHWALXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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